molecular formula C7H6BrClN2O B2771979 N-(5-Bromo-3-chloropyridin-2-YL)acetamide CAS No. 1260892-00-9

N-(5-Bromo-3-chloropyridin-2-YL)acetamide

Cat. No.: B2771979
CAS No.: 1260892-00-9
M. Wt: 249.49
InChI Key: HQRZUQOTJGAUGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-3-chloropyridin-2-YL)acetamide typically involves the reaction of 5-bromo-3-chloropyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-3-chloropyridin-2-YL)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to substitute the halogen atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include amines derived from the reduction of the acetamide group.

Scientific Research Applications

N-(5-Bromo-3-chloropyridin-2-YL)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Bromo-3-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-chloropyridin-3-yl)acetamide
  • N-(5-Bromo-4-chloropyridin-2-yl)acetamide
  • N-(5-Bromo-3-fluoropyridin-2-yl)acetamide

Uniqueness

N-(5-Bromo-3-chloropyridin-2-YL)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity . This unique structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(5-bromo-3-chloropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRZUQOTJGAUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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